molecular formula C14H18ClN5 B2362831 N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 177962-28-6

N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No.: B2362831
CAS No.: 177962-28-6
M. Wt: 291.78
InChI Key: FGSWOHQRNTZAFG-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine is a synthetically versatile 1,3,5-triazine derivative designed for antimicrobial and antitubercular research. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, known for its ability to be selectively functionalized, which allows researchers to explore structure-activity relationships and optimize drug-like properties . This compound features a chloro group at the 6-position, making it a key intermediate for further nucleophilic substitution reactions to create novel disubstituted and trisubstituted triazine libraries . Research on structurally similar triazine compounds has demonstrated potent in vitro efficacy against Mycobacterium tuberculosis , the causative agent of tuberculosis, highlighting the value of this chemical class in developing new anti-infective agents . The proposed mechanism of action for certain bioactive triazines involves a dual approach: the release of intrabacterial nitric oxide (NO•) and the inhibition of the essential cell wall biosynthesis enzyme InhA . This unique combination presents a valuable tool for scientists probing novel pathways to overcome multi-drug resistant bacterial infections. The tert-butyl and benzyl amine substitutions provide a balanced molecular framework that is instrumental in refining physicochemical properties, such as solubility, to improve pharmacokinetic profiles in preclinical models . This reagent is intended for use in building new chemical entities to investigate next-generation antibacterial and antitubercular therapies.

Properties

IUPAC Name

4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5/c1-14(2,3)20-13-18-11(15)17-12(19-13)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSWOHQRNTZAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324631
Record name 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666202
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

177962-28-6
Record name 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

The compound features a 1,3,5-triazine core substituted at positions 2, 4, and 6 with benzylamine, tert-butylamine, and chlorine, respectively (C₁₄H₁₈ClN₅, MW 291.78 g/mol). Its SMILES notation (CC(C)(C)Nc1nc(nc(n1)Cl)NCc2ccccc2) and InChIKey (FGSWOHQRNTZAFG-UHFFFAOYSA-N) confirm the substitution pattern. The chlorine at position 6 confers reactivity for further functionalization, while the bulky tert-butyl and benzyl groups influence steric and electronic properties.

Synthetic Routes

Sequential Nucleophilic Substitution of Cyanuric Chloride

The most widely reported method involves stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Step 1: Monosubstitution with Benzylamine

Conditions :

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF).
  • Base : Sodium bicarbonate (NaHCO₃) or triethylamine (TEA).
  • Temperature : 0–5°C.
  • Time : 2–4 hours.
    Reaction :
    Cyanuric chloride reacts with benzylamine (1 eq) to yield 2-benzylamino-4,6-dichloro-1,3,5-triazine. The low temperature ensures selective substitution at one position.
Step 2: Disubstitution with tert-Butylamine

Conditions :

  • Solvent : 1,4-Dioxane.
  • Base : Sodium carbonate (Na₂CO₃).
  • Temperature : 40–50°C.
  • Time : 4–6 hours.
    Reaction :
    The monosubstituted intermediate reacts with tert-butylamine (1 eq) to form 2-benzylamino-4-tert-butylamino-6-chloro-1,3,5-triazine. Elevated temperature facilitates the second substitution.
Isolation and Purification
  • Workup : Filtration, washing with water, and recrystallization from ethanol.
  • Yield : 70–85% (estimated from analogous reactions).

Microwave-Assisted Synthesis

Microwave irradiation accelerates substitution reactions, reducing time from hours to minutes.

Procedure
  • Step 1 : Cyanuric chloride and benzylamine in THF irradiated at 80°C for 10 minutes.
  • Step 2 : tert-Butylamine added, irradiated at 100°C for 15 minutes.
  • Yield : ~80% (extrapolated from similar triazines).

Lewis Acid-Catalyzed Substitution

Patents describe using Lewis acids (e.g., AlCl₃) and promoters (e.g., DMF) to enhance reactivity.

Protocol
  • Catalyst : AlCl₃ (0.1 eq).
  • Solvent : Dichloromethane (DCM).
  • Conditions : Room temperature, 6 hours.
  • Yield : 75–90% (for analogous compounds).

Reaction Optimization and Challenges

Selectivity Control

  • Challenge : Over-substitution (triple amine product).
  • Solution : Strict stoichiometry (1:1 molar ratio) and low temperatures for initial steps.

Steric Hindrance

  • Challenge : Bulky tert-butylamine slows second substitution.
  • Solution : Prolonged reaction times or elevated temperatures (50–60°C).

Characterization Data

Key analytical data for the compound:

Property Value Source
Melting Point 260–280°C (decomposes)
¹H NMR (DMSO-d₆) δ 3.91 (s, 2H, CH₂), 7.36–8.24 (m, aromatic)
MS (ESI+) m/z 292.1 [M+H]⁺

Comparative Analysis of Methods

Method Yield Time Advantages Limitations
Sequential Substitution 70–85% 6–8 h High selectivity, scalable Long reaction times
Microwave ~80% 25 min Rapid, energy-efficient Specialized equipment required
Lewis Acid-Catalyzed 75–90% 6 h Enhanced reactivity Sensitivity to moisture

Applications and Derivatives

The chlorine at position 6 allows further functionalization (e.g., Suzuki coupling). Derivatives show potential as kinase inhibitors or UV stabilizers.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the benzyl and tert-butyl groups enhances its binding affinity and specificity for certain targets. The chlorine atom in the triazine ring also plays a crucial role in its reactivity and mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Triazine diamines are widely studied for their herbicidal activity, with substituents dictating their efficacy and environmental behavior. Key analogs include:

Compound Name Substituents (N2, N4) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound Benzyl, tert-butyl C₁₄H₁₈ClN₅ 291.78 Potential herbicide/pharmaceutical
Terbuthylazine tert-Butyl, ethyl C₉H₁₆ClN₅ 229.71 Pre-emergent herbicide
Simazine Ethyl, ethyl C₇H₁₂ClN₅ 201.66 Broadleaf weed control
Atrazine Isopropyl, ethyl C₈H₁₄ClN₅ 215.68 Corn/soybean herbicide
6-Chloro-N-cyclopentyl-N'-ethyl derivative Cyclopentyl, ethyl C₁₀H₁₆ClN₅ 241.72 Research compound (unspecified use)
N,N'-Di-tert-butyl-6-methylsulfanyl analog tert-Butyl, tert-butyl C₁₂H₂₃N₅S 277.41 Sulfur-containing triazine (experimental)

Physicochemical Properties and Structure-Activity Relationships

  • Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to terbuthylazine (ethyl) or simazine (diethyl), likely enhancing soil adsorption and reducing groundwater mobility .
  • Steric Effects : The tert-butyl group in the target compound and terbuthylazine may slow enzymatic degradation, increasing environmental persistence .
  • Electron Effects : Chlorine at the 6-position is critical for herbicidal activity by disrupting photosynthesis in plants. Replacement with hydroxyl or methylthio groups (e.g., MT13, MT14 metabolites) reduces toxicity .

Environmental and Metabolic Behavior

  • Degradation Pathways : Dealkylation is a common metabolic route for triazines. For example, terbuthylazine degrades into MT1 (N-tert-butyl-6-chloro-triazine-2,4-diamine), retaining herbicidal activity . Similarly, atrazine forms deethylated (DIA) and deisopropylated (DEA) metabolites .
  • The target compound’s aromatic benzyl group could introduce novel toxicity profiles requiring further study.

Biological Activity

N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

  • Molecular Formula : C14H18ClN5
  • Molecular Weight : 291.78 g/mol
  • CAS Number : 177962-28-6
  • Chemical Characteristics : The compound features a triazine ring with a benzyl group and a tert-butyl group, which contribute to its unique chemical reactivity and biological interactions.

Synthesis

This compound can be synthesized through a multi-step process involving the condensation of tert-butylamine with benzyl chloride in a solvent like dimethylformamide (DMF). The reaction is typically conducted under reflux conditions to ensure complete reaction. The intermediate product is then reacted with 6-chloro-1,3,5-triazine-2,4-diamine to yield the final compound .

Antimicrobial Properties

Research has indicated that derivatives of triazines, including this compound, exhibit significant antimicrobial activity. A study highlighted that related compounds showed potent activity against Mycobacterium smegmatis, which is closely related to Mycobacterium tuberculosis. Specifically, one compound from the series demonstrated considerable antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR), suggesting a favorable safety profile .

The mechanism of action for this compound involves its ability to interact with specific enzymes and biological pathways. The compound can bind to target enzymes and inhibit their activity, which subsequently affects various biochemical processes. The presence of the benzyl and tert-butyl groups enhances binding affinity and specificity .

Anticancer Potential

The compound has been explored for potential therapeutic applications in cancer treatment. Its structural characteristics allow it to act as an inhibitor for certain cancer-related enzymes. Research indicates that modifications in the triazine structure can lead to enhanced cytotoxic effects against various cancer cell lines .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key differences:

Compound NameKey Structural FeaturesBiological Activity
This compoundBenzyl group, tert-butyl groupAntimicrobial, anticancer
N-benzyl-N'-(tert-butyl)-1,3,5-triazine-2,4-diamineLacks chlorine atomVaries in reactivity
N-benzyl-N'-(tert-butyl)-6-methyl-1,3,5-triazine-2,4-diamineContains methyl instead of chlorineDifferent chemical properties

Case Studies

Several studies have investigated the biological activity of triazine derivatives:

  • Antimicrobial Study : A series of N(1)-benzyl derivatives were synthesized and tested against Staphylococcus aureus and Mycobacterium smegmatis. The results indicated that many derivatives exhibited significant antimicrobial properties .
  • Cytotoxicity Evaluation : Research assessing the cytotoxic effects of triazine derivatives on cancer cell lines showed that certain modifications led to increased potency against specific targets .

Q & A

Q. What are the most effective analytical methods for characterizing the purity and structural integrity of N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine?

Answer:

  • Chromatographic Techniques : Use reversed-phase HPLC with UV detection to separate and quantify impurities. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to optimize resolution .
  • Spectroscopic Analysis : Employ 1^1H/13^13C NMR to confirm substituent positions (e.g., benzyl vs. tert-butyl groups). IR spectroscopy can validate functional groups (e.g., triazine ring vibrations at ~1500–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and detect halogen isotopes (e.g., 35^{35}Cl vs. 37^{37}Cl) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

  • Factorial Design : Apply a 2k^k factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading. For example, higher temperatures (80–100°C) may accelerate triazine ring closure but risk side reactions .
  • Orthogonal Arrays : Use Taguchi methods to identify critical parameters (e.g., molar ratios of benzylamine to tert-butylamine precursors) while minimizing experimental runs .
  • Workup Optimization : Liquid-liquid extraction with dichloromethane/water can isolate the product, while recrystallization in ethanol removes unreacted starting materials .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

Answer:

  • Polar Aprotic Solvents : DMSO or DMF are ideal for solubility studies due to their high polarity, but ensure stability tests under inert atmospheres to prevent hydrolysis of the chloro-triazine group .
  • Environmental Relevance : Test aqueous solubility at varying pH levels (4–9) to simulate soil or aquatic environments, given its structural similarity to terbuthylazine-class herbicides .

Advanced Research Questions

Q. How can conflicting data on the environmental degradation half-life of this compound be resolved?

Answer:

  • Controlled Variables : Standardize experimental conditions (e.g., UV light intensity, microbial consortia) across studies. For instance, discrepancies in soil half-life may arise from variations in organic matter content or microbial activity .
  • Theoretical Frameworks : Apply kinetic models (e.g., first-order decay) to reconcile differences. Use Arrhenius plots to extrapolate degradation rates across temperatures .
  • Cross-Validation : Compare lab results with field data using LC-MS/MS to track metabolite formation (e.g., dechlorinated or hydroxylated derivatives) .

Q. What computational methods are effective in predicting the environmental fate and toxicity of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or lipid bilayers to predict bioaccumulation potential. Software like COMSOL Multiphysics can simulate diffusion coefficients .
  • QSAR Models : Use quantitative structure-activity relationships to estimate ecotoxicity (e.g., LC50_{50} for aquatic organisms) based on substituent electronegativity and logPP values .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify vulnerable sites (e.g., C-Cl bond cleavage under UV irradiation) .

Q. What experimental strategies can elucidate the reaction mechanism of this compound in catalytic processes?

Answer:

  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to track amine group participation in nucleophilic substitution reactions .
  • In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate species during reactions (e.g., tert-butyl isocyanate formation during thermal decomposition) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 12^{12}C vs. 13^{13}C isotopes to distinguish between concerted and stepwise mechanisms .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s inhibitory effects on non-target enzymes?

Answer:

  • High-Throughput Screening (HTS) : Use microplate assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition of acetylcholinesterase or cytochrome P450 enzymes .
  • Dose-Response Curves : Fit data to Hill equations to determine IC50_{50} values and assess cooperative binding effects .
  • Negative Controls : Include structurally related triazines (e.g., atrazine) to differentiate target-specific effects from nonspecific interactions .

Q. What statistical approaches are recommended for analyzing multivariate data from toxicity studies?

Answer:

  • Principal Component Analysis (PCA) : Reduce dimensionality of datasets (e.g., enzyme activity, oxidative stress markers) to identify dominant toxicity pathways .
  • ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for nonparametric datasets) .
  • Machine Learning : Train random forest models on omics data (e.g., transcriptomics) to predict chronic toxicity endpoints .

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